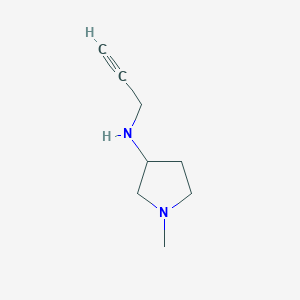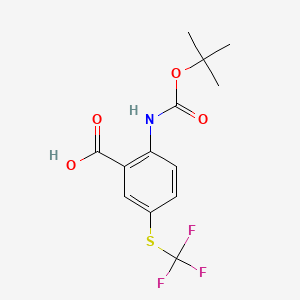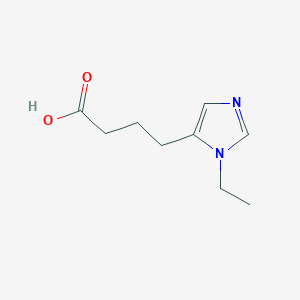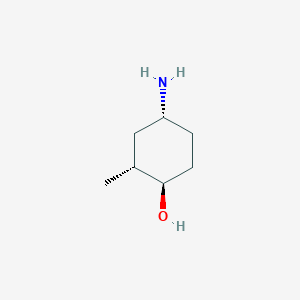
(1R,2R,4R)-4-Amino-2-methylcyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2R,4R)-4-amino-2-methylcyclohexan-1-ol is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and a hydroxyl group on a cyclohexane ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,4R)-4-amino-2-methylcyclohexan-1-ol typically involves the reduction of corresponding ketones or aldehydes. One common method is the catalytic hydrogenation of 4-amino-2-methylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of rac-(1R,2R,4R)-4-amino-2-methylcyclohexan-1-ol may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,2R,4R)-4-amino-2-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or carbamates.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Acyl chlorides, isocyanates, or other electrophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of amides, carbamates, or other substituted derivatives.
Aplicaciones Científicas De Investigación
rac-(1R,2R,4R)-4-amino-2-methylcyclohexan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of rac-(1R,2R,4R)-4-amino-2-methylcyclohexan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-amine
- rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one
- rac-(1R,2R,4R)-2-{[(tert-Butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylic acid
Uniqueness
rac-(1R,2R,4R)-4-amino-2-methylcyclohexan-1-ol is unique due to its specific combination of functional groups and chiral centers. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
(1R,2R,4R)-4-amino-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-5-4-6(8)2-3-7(5)9/h5-7,9H,2-4,8H2,1H3/t5-,6-,7-/m1/s1 |
Clave InChI |
GEVHPGXCGOVPDK-FSDSQADBSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H](CC[C@H]1O)N |
SMILES canónico |
CC1CC(CCC1O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


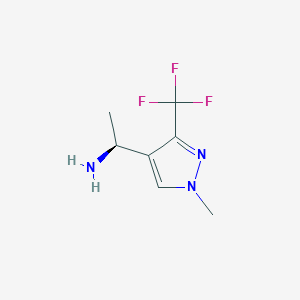
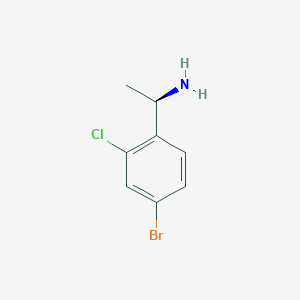
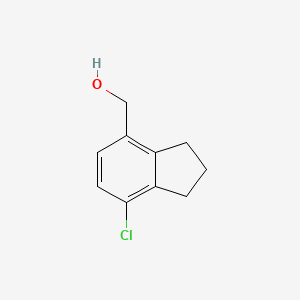
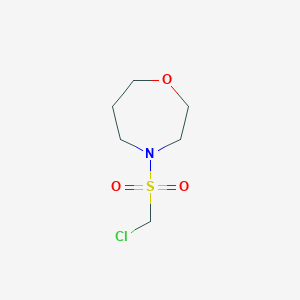
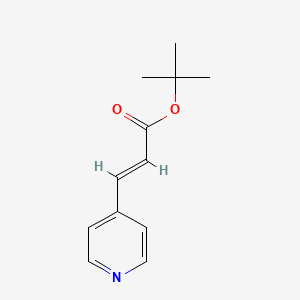
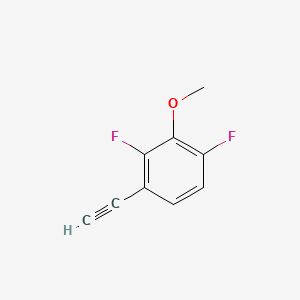
![N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13558057.png)
![1-[3-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B13558060.png)
![rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide,trans](/img/structure/B13558065.png)
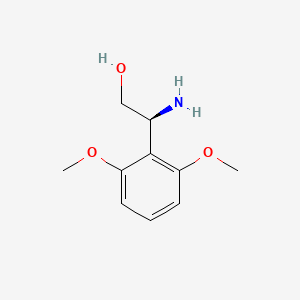
![4-[(2,3,6-Trifluorophenyl)methoxy]benzoicacid](/img/structure/B13558086.png)
